Regioisomeric LogP Differentiation vs. 1-Octen-3-one for Solubility & Partitioning Predictions
Oct-1-en-4-one exhibits a computed XLogP3-AA of 2.1, which is distinct from the computed LogP of ca. 2.5 for its isomer 1-octen-3-one (where the carbonyl is at C3, conjugated with the alkene) . This difference in lipophilicity, driven by the non-conjugated ketone positioning in oct-1-en-4-one, directly impacts partitioning behavior in biphasic systems, flavor release kinetics, and passive membrane permeability predictions. For procurement decisions, selecting the C4-ketone isomer offers a measurable handle for tuning formulation hydrophobicity.
| Evidence Dimension | Computed Octanol-Water Partition Coefficient (XLogP3-AA) |
|---|---|
| Target Compound Data | LogP = 2.1 |
| Comparator Or Baseline | 1-Octen-3-one (CAS 4312-99-6): LogP ~2.5 (estimated) |
| Quantified Difference | Δ LogP ≈ -0.4 (lower lipophilicity) |
| Conditions | In silico prediction (XLogP3-AA); comparative compound data from PubChem |
Why This Matters
The measurable 0.4 log unit difference defines a distinct solubilization and matrix-partitioning profile for oct-1-en-4-one, enabling formulators to select a less lipophilic C8 enone specifically for aqueous-phase dominant applications, a property not offered by the 1-octen-3-one isomer.
- [1] PubChem. (2025). Compound Summary: 1-Octen-3-one (CID 68346) and Oct-1-en-4-one (CID 536267). Computed LogP values. View Source
